![molecular formula C14H22N2O3 B2973049 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide CAS No. 478249-12-6](/img/structure/B2973049.png)
4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
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Description
4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide, also known as EBC-46, is a natural compound found in the blushwood tree (Hylandia dockrillii) native to the Atherton Tablelands in Queensland, Australia. EBC-46 has shown promising results in preclinical studies as a potential anti-cancer agent.
Scientific Research Applications
Catalysis and Chemical Synthesis
Pyrrole derivatives have been explored for their roles in catalysis, particularly in asymmetric hydrogenation reactions. For example, aminophosphine-phosphiniterhodium complexes derived from natural amino alcohols have been used as efficient homogeneous hydrogenation catalysts at ambient temperatures and pressures for dehydro N-acetyl amino acids, dehydro N-benzoyl amino acids, and itaconic acid (Cesarotti et al., 1983). This suggests that structurally related compounds like 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide might find applications in catalytic processes, potentially aiding in the synthesis of complex organic molecules.
Pharmaceutical Research and Drug Design
Pyrrole derivatives are of significant interest in the design and synthesis of new pharmaceutical agents due to their varied biological activities. Novel annulated products derived from aminonaphthyridinones, showcasing pyrrole-type reactivity, indicate the versatility of pyrrole derivatives in synthesizing heterocyclic systems with potential pharmaceutical applications (Deady & Devine, 2006). This highlights the possibility of employing 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide in drug discovery and development, particularly in creating new therapeutic agents.
Material Science and Surface Modification
In material science, pyrrole derivatives have been investigated for their capacity to modify surface properties. Methacryloyloxyethyl phosphate copolymers, incorporating pyrrole structures, have been synthesized to enhance hydroxyapatite deposition on surfaces, indicating their potential in biomedical material engineering (Stancu et al., 2004). Therefore, compounds like 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide could be explored for similar applications, such as modifying biomaterial surfaces to improve their interaction with biological tissues.
properties
IUPAC Name |
4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-10(5-2)13(17)11-8-12(16-9-11)14(18)15-6-7-19-3/h8-10,16H,4-7H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVDUUGOMZDFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide |
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